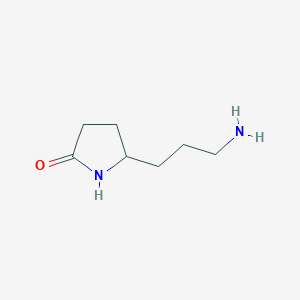
5-(3-Aminopropyl)pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-Aminopropyl)pyrrolidin-2-one is a chemical compound with the molecular formula C7H14N2O It is a derivative of pyrrolidin-2-one, a five-membered lactam ring, which is a common structural motif in various biologically active compounds
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Aminopropyl)pyrrolidin-2-one can be achieved through several methods:
Amination and Cyclization: One common method involves the amination of functionalized acyclic substrates followed by cyclization to form the pyrrolidin-2-one ring.
Oxidation of Pyrrolidine Derivatives: Another approach is the oxidation of pyrrolidine derivatives, which can lead to the formation of pyrrolidin-2-one.
Ring Expansion: The ring expansion of β-lactams or cyclopropylamides can also be used to synthesize pyrrolidin-2-one derivatives.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction parameters.
化学反应分析
Types of Reactions
5-(3-Aminopropyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrrolidin-2-one ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines or alcohols .
科学研究应用
5-(3-Aminopropyl)pyrrolidin-2-one has several scientific research applications:
作用机制
The mechanism of action of 5-(3-Aminopropyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors and enzymes, modulating their activity and leading to downstream biological effects . The exact molecular targets and pathways depend on the specific application and context of its use.
相似化合物的比较
Similar Compounds
Pyrrolidine-2-one: A parent compound with a similar structure but lacking the aminopropyl group.
Pyrrolidine-2,5-dione: Another derivative with additional functional groups that confer different biological activities.
Prolinol: A related compound with a hydroxyl group instead of the aminopropyl group.
Uniqueness
5-(3-Aminopropyl)pyrrolidin-2-one is unique due to its specific functional group arrangement, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its aminopropyl group enhances its reactivity and potential as a building block for more complex molecules .
属性
分子式 |
C7H14N2O |
|---|---|
分子量 |
142.20 g/mol |
IUPAC 名称 |
5-(3-aminopropyl)pyrrolidin-2-one |
InChI |
InChI=1S/C7H14N2O/c8-5-1-2-6-3-4-7(10)9-6/h6H,1-5,8H2,(H,9,10) |
InChI 键 |
XPSSBZIJEQAULK-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC1CCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


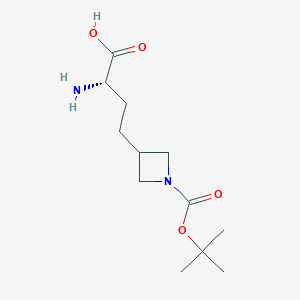
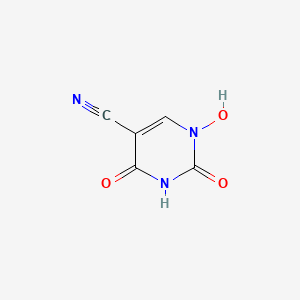
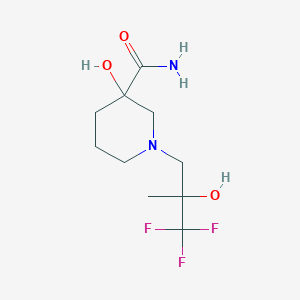
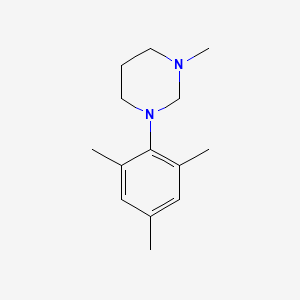

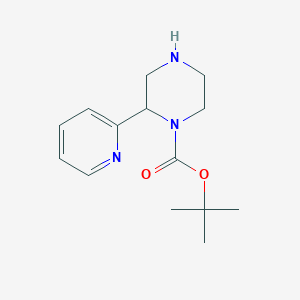
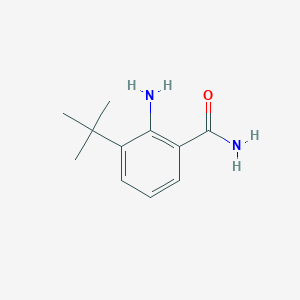
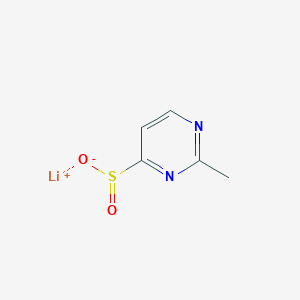
![2,2'-Dimethyl-[1,1'-binaphthalene]-4,4'-diamine](/img/structure/B13118864.png)
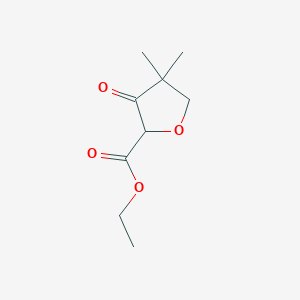
![tert-butyl 1-(aminomethyl)hexahydrofuro[3,4-c]pyridine-5(3H)-carboxylate](/img/structure/B13118872.png)
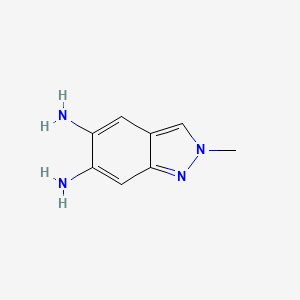
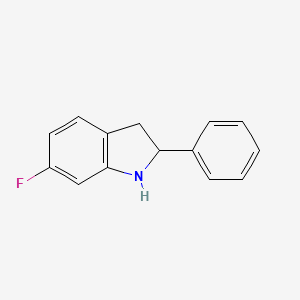
![7-Isobutyl-N,5-dimethylimidazo[1,5-b]pyridazin-2-amine](/img/structure/B13118893.png)
